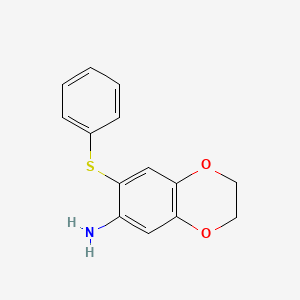

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Description

Properties

IUPAC Name |

6-phenylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c15-11-8-12-13(17-7-6-16-12)9-14(11)18-10-4-2-1-3-5-10/h1-5,8-9H,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUHLCGCWHQHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)SC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine (Core Amine)

The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, can be synthesized or procured commercially. One reported method involves refluxing a precursor compound such as l-oxa-spiro[2.5]octane-6-carboxylic acid ethyl ester with 2,3-dihydrobenzodioxin-6-ylamine in an ethanol/water mixture, followed by purification via chromatography to yield the amine with high yield (~94%) and purity.

Introduction of Phenylsulfanyl Group: Sulfonamide Formation

A key step in the synthesis of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine derivatives is the reaction of the core amine with benzenesulfonyl chloride or substituted benzenesulfonyl chlorides. This reaction proceeds in aqueous alkaline medium (pH 9-10) at room temperature with stirring for several hours (typically 3-5 hours). The sulfonyl chloride reacts with the amine to form the corresponding sulfonamide intermediate.

Reaction conditions and notes:

This sulfonamide serves as a key intermediate for further functionalization.

Synthesis of 2-Bromo-N-(un/substituted-phenyl)acetamides (Electrophilic Coupling Partners)

Parallel to sulfonamide formation, various 2-bromo-N-(un/substituted-phenyl)acetamides are synthesized by reacting substituted anilines with bromoacetyl bromide. This reaction is carried out in aqueous alkaline conditions (pH maintained by 10% Na2CO3) with vigorous shaking until completion (monitored by TLC).

Coupling of Sulfonamide Intermediate with 2-Bromo-N-(un/substituted-phenyl)acetamides

The final step involves coupling the sulfonamide intermediate with the electrophilic 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Lithium hydride (LiH) is used as a base/activator to facilitate the reaction at room temperature.

Analytical Confirmation and Characterization

The synthesized compounds, including this compound derivatives, were confirmed by:

- Proton Nuclear Magnetic Resonance (1H-NMR)

- Infrared Spectroscopy (IR)

- Elemental CHN analysis

Typical spectral data include characteristic aromatic proton signals, methylene protons of the benzodioxin ring, and amide NH signals confirming successful coupling.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants/Intermediates | Solvent/Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Sulfonamide formation | 2,3-Dihydro-1,4-benzodioxin-6-amine + Benzenesulfonyl chloride | Aqueous Na2CO3 (pH 9-10), RT, 3-5 h stirring | Acidify to pH 2-3 to precipitate sulfonamide |

| 2 | Synthesis of electrophilic acetamides | Un/substituted anilines + Bromoacetyl bromide | 10% Na2CO3 aqueous, RT, vigorous shaking | Precipitate on ice, filter and dry |

| 3 | Coupling reaction | Sulfonamide intermediate + 2-bromo-N-(un/substituted-phenyl)acetamides | DMF, LiH, RT, 3-4 h stirring | Precipitate on ice, filter and dry |

Research Findings and Optimization Notes

- The reaction pH is critical during sulfonamide formation to ensure selective amine substitution and avoid side reactions.

- Use of LiH in DMF enhances the nucleophilic substitution efficiency during coupling.

- Monitoring by thin-layer chromatography (TLC) ensures reaction completion and purity.

- The final compounds have been tested for biological activities such as α-glucosidase inhibition, indicating potential pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.

Substitution: The benzodioxin ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The benzodioxin ring system may also contribute to the compound’s overall activity by providing a rigid scaffold that enhances selectivity and potency.

Comparison with Similar Compounds

Sulfonamide Derivatives

Synthesis : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl, 4-methylbenzenesulfonyl, or 4-chlorobenzenesulfonyl chloride) under basic conditions yields N-substituted sulfonamides .

Key Examples :

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide : Synthesized in 63–89% yields; exhibited moderate lipoxygenase inhibition (IC₅₀ ~50–100 μM) and antibacterial activity against Staphylococcus aureus .

- 4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide : Demonstrated broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL) and low hemolytic activity (<10%), making it a candidate for topical applications .

Activity Trends :

Table 1: Sulfonamide Analogues

Isothiocyanate Derivatives

Synthesis: Treatment of 2,3-dihydro-1,4-benzodioxin-6-amine with thiocarbonyl dichloride yields 6-isothiocyanato derivatives (e.g., S16) in ~34% yield . Activity: These compounds target Pseudomonas aeruginosa by disrupting outer membrane protein OprH-LPS interactions, showing species-specific antibacterial effects .

Key Differences :

- Lower synthetic yields compared to sulfonamides (~34% vs. 63–89%).

Acetamide Derivatives

Synthesis: Reacting sulfonamide intermediates with 2-bromoacetamides yields anti-diabetic agents (e.g., 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides) . Activity:

- Weak to moderate α-glucosidase inhibition (IC₅₀: 81–86 μM vs. 37 μM for acarbose).

- Compounds 7i and 7k (with 3,5-dimethylphenyl and 4-chlorophenyl groups) showed the highest activity .

Limitation : Lower potency than existing drugs, necessitating structural optimization.

Halogenated Derivatives

Examples :

- 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine : CAS 62140-78-7; molecular weight 218.28 .

- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride : Commercially available (sc-357263; $188/250 mg) .

Potential: Halogenation may enhance bioavailability and target binding, but biological data are sparse.

Heterocyclic Hybrids

Example : N-(1H-Pyrrol-2-ylmethylidene)-2,3-dihydro-1,4-benzodioxin-6-amine (BPS) demonstrated anticorrosion activity on mild steel in acidic media (0.5M H₂SO₄), achieving ~90% inhibition efficiency via adsorption .

Significance: Highlights non-pharmacological applications of the benzodioxin scaffold.

Biological Activity

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine (CAS No. 1019584-14-5) is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H13NO2S

- Molecular Weight : 259.32 g/mol

- Structure : The compound contains a benzodioxin core substituted with a phenylsulfanyl group and an amine functional group, which may influence its biological interactions.

Hypolipidemic Effects

Research indicates that compounds structurally related to this compound exhibit significant hypolipidemic activity. A study reported that certain derivatives showed activity in lowering lipid levels in mice at doses of 100 and 300 mg/kg . The most active compounds were found to be several times more effective than probucol, a well-known cholesterol-lowering agent.

Calcium Antagonist Properties

The compound has been investigated for its calcium antagonist properties, comparable to flunarizine. This suggests potential applications in managing conditions related to calcium channel dysregulation, such as hypertension and certain types of cardiac disorders .

Anti-Diabetic Potential

A recent study synthesized derivatives of benzodioxin compounds and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated weak to moderate inhibition activities against α-glucosidase, with some derivatives showing IC50 values significantly lower than the standard acarbose . This positions the compound as a candidate for further exploration in diabetes management.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

- Inhibition of Lipid Peroxidation : Compounds in this class may inhibit oxidative stress-related lipid peroxidation, contributing to their hypolipidemic effects.

- Calcium Channel Blockade : By acting on calcium channels, these compounds may help regulate vascular tone and cardiac function.

- Enzyme Inhibition : The inhibition of α-glucosidase suggests that these compounds can modulate carbohydrate metabolism.

Case Studies and Clinical Relevance

Several studies have highlighted the potential of benzodioxin derivatives in clinical applications:

- Case Study on Lipid Management : In a controlled study involving hyperlipidemic mice, administration of related benzodioxin compounds resulted in significant reductions in serum cholesterol levels, supporting their use as therapeutic agents for dyslipidemia.

- Diabetes Management Trials : Preliminary trials on α-glucosidase inhibitors derived from benzodioxins have shown promise in managing postprandial blood glucose levels in diabetic models.

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for derivatives of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine?

- Methodological Answer : The core synthesis involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl or 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10, Na₂CO₃) to form sulfonamide intermediates. Subsequent N-alkylation/aralkylation with halides (e.g., bromoacetyl bromide) in polar aprotic solvents (DMF) using LiH as a base yields target derivatives . For example, derivatives like 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides are synthesized via sequential sulfonylation and coupling steps .

Q. How are structural and purity characteristics validated for these compounds?

- Methodological Answer : Characterization relies on spectral techniques:

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at 1380–1385 cm⁻¹, C=O at 1715–1717 cm⁻¹) .

- ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.3 ppm, methyl groups at δ 2.1–2.3 ppm) .

- Elemental Analysis (CHN) : Confirms molecular formulas (e.g., C₂₂H₂₀N₂O₅S with <0.5% deviation) .

Q. What in vitro assays are used to evaluate biological activity?

- Methodological Answer :

- Enzyme Inhibition : For α-glucosidase or acetylcholinesterase, compounds are tested at 0.0156–0.5 mM concentrations. Activity is measured via absorbance changes (e.g., p-nitrophenyl glucose substrate at 400 nm) after 30-minute incubation at 37°C. IC₅₀ values are calculated using EZ-Fit software .

- Antibacterial Screening : Derivatives are tested against Gram-positive/negative strains using agar diffusion or microdilution assays, with MIC values reported .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation steps?

- Methodological Answer :

- Solvent and Base Selection : DMF with LiH enhances nucleophilic substitution efficiency compared to weaker bases .

- Temperature Control : Room temperature (25°C) minimizes side reactions during coupling .

- Purification : Acidification (pH 2–3 with HCl) precipitates intermediates, while column chromatography or recrystallization improves final purity .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Case Study : Overlapping aromatic signals in ¹H-NMR (e.g., δ 7.5–7.7 ppm for benzenesulfonyl protons) are resolved via 2D-COSY or HSQC experiments. For example, in 7g, methyl groups at δ 2.16–2.28 ppm were distinguished using DEPT-135 .

- Validation : Cross-referencing IR functional groups with NMR assignments ensures consistency (e.g., S=O IR peaks align with sulfonamide NMR shifts) .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites (e.g., α-glucosidase PDB: 2ZE0). Hydrophobic interactions with sulfonamide moieties correlate with IC₅₀ trends .

- QSAR Modeling : Regression analysis of substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance inhibition) guides derivative design .

Q. How do substituent variations impact enzyme inhibitory potency?

- Data-Driven Analysis :

- Table 1 (Adapted from ) :

| Substituent (R) | IC₅₀ (α-Glucosidase, μM) |

|---|---|

| 2-MeO-C₆H₄ | 12.4 ± 0.3 |

| 4-Me-C₆H₄ | 18.7 ± 0.5 |

| 2,3-diMe-C₆H₃ | 9.8 ± 0.2 |

- Trend : Bulky, electron-donating groups (e.g., 2,3-diMe) enhance potency by improving hydrophobic interactions .

Methodological Notes

- Statistical Rigor : Triplicate measurements with SEM ensure reproducibility. IC₅₀ values are derived from non-linear regression (95% confidence intervals) .

- Spectral Reproducibility : NMR spectra acquired at 400–600 MHz with CDCl₃ as solvent ensure resolution of complex splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.